

Understanding the chemical structure and properties of CGP60474

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CGP60474

Cat. No.: B1668527

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An In-Depth Technical Guide to **CGP60474**

Introduction

CGP60474 is a potent and selective, ATP-competitive inhibitor of several cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[1][2][3] It has demonstrated significant activity in arresting the cell cycle at the G1/S phase and has been investigated for its potential as an anti-cancer agent.[3] Additionally, **CGP60474** exhibits inhibitory effects on Protein Kinase C (PKC) and has been described as a potent anti-endotoxemic agent, capable of reducing the secretion of inflammatory cytokines.[1][4][5] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

CGP60474 is chemically known as 3-[[4-[2-[(3-Chlorophenyl)amino]-4-pyrimidinyl]-2-pyridinyl]amino]-1-propanol.[3] Its structure is characterized by a phenylamino-pyrimidine core, which is a common scaffold for protein kinase inhibitors.

Table 1: Physicochemical Properties of **CGP60474**

Property	Value	Reference
Chemical Formula	C ₁₈ H ₁₈ ClN ₅ O	[2][4]
Molecular Weight	355.82 g/mol	[2]
CAS Number	164658-13-3	[2]
Appearance	Solid	[4]
Purity	≥98%	[3]
Solubility	Soluble to 100 mM in DMSO, 10 mM in DMSO, and to 50 mM in 1eq. HCl. Insoluble in water and ethanol.	[2][4]
Storage	Store at -20°C as a powder. Stock solutions can be stored at -80°C for up to one year.	[2]
SMILES	<chem>C1C=CC(NC2=NC(C3=CC=N(C(NCCCCO)=C3)=CC=N2)=CC=C1</chem>	[4]
InChI Key	IYNDTACKOAXKBJ-UHFFFAOYSA-N	[4]

Biological Activity and Mechanism of Action

CGP60474 functions primarily as an inhibitor of cyclin-dependent kinases by competing with ATP for the kinase's binding site.[1] This inhibition disrupts the cell cycle progression, particularly the transition from the G1 to the S phase, leading to cell cycle arrest.[3]

Inhibition of Cyclin-Dependent Kinases

CGP60474 shows high potency against several CDK complexes. Its inhibitory activity is most pronounced against CDK1, CDK2, CDK5, and CDK9.[1][2] The 50% inhibitory concentrations (IC₅₀) against various kinases are summarized below.

Table 2: Inhibitory Activity (IC₅₀) of **CGP60474** against Various Kinases

Kinase Target	IC ₅₀ (nM)	Reference
CDK1/Cyclin B	17 - 60	[3][4]
CDK2/Cyclin A	4, 80	[1][4]
CDK2/Cyclin E	3, 50	[1][4]
CDK4/Cyclin D1	200, 700	[4]
CDK5/p25	9.5, 10	[1][3]
CDK7/Cyclin H	200, 220	[1][3]
CDK9/Cyclin T	13	[1][2]
PKCα	250	[4]
v-Abl	400	[4]
VEGFR-2	84	[1]

Effects on Cell Cycle and Proliferation

By inhibiting CDKs, particularly CDK2, **CGP60474** prevents the phosphorylation of the Retinoblastoma protein (Rb).[6] This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, repressing the transcription of genes required for S-phase entry and leading to a G1/S phase arrest.[6] This mechanism underlies its anti-proliferative effects observed in various cancer cell lines.

Table 3: Anti-proliferative Activity (IC₅₀) of **CGP60474** in Cancer Cell Lines

Cancer Type	Cell Line(s)	IC ₅₀ (nM)	Reference
Colon Cancer	Not specified	25 - 84	[4][5]
Breast Cancer	Not specified	21 - 280	[4][5]
Lung Cancer	Not specified	40, 68	[4][5]
Prostate Cancer	Not specified	17, 20	[4][5]
Ovarian Cancer	Not specified	18 - 38	[4][5]

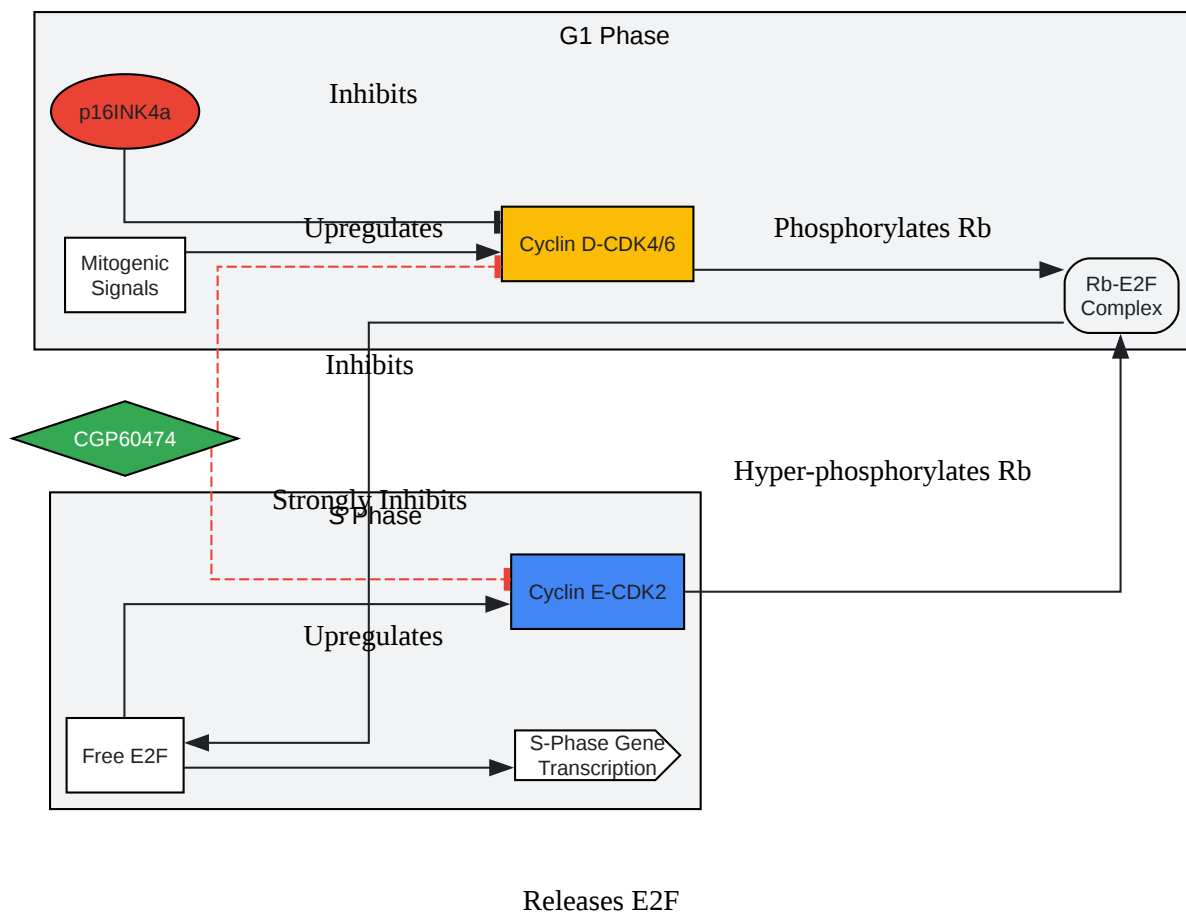
Anti-inflammatory Effects

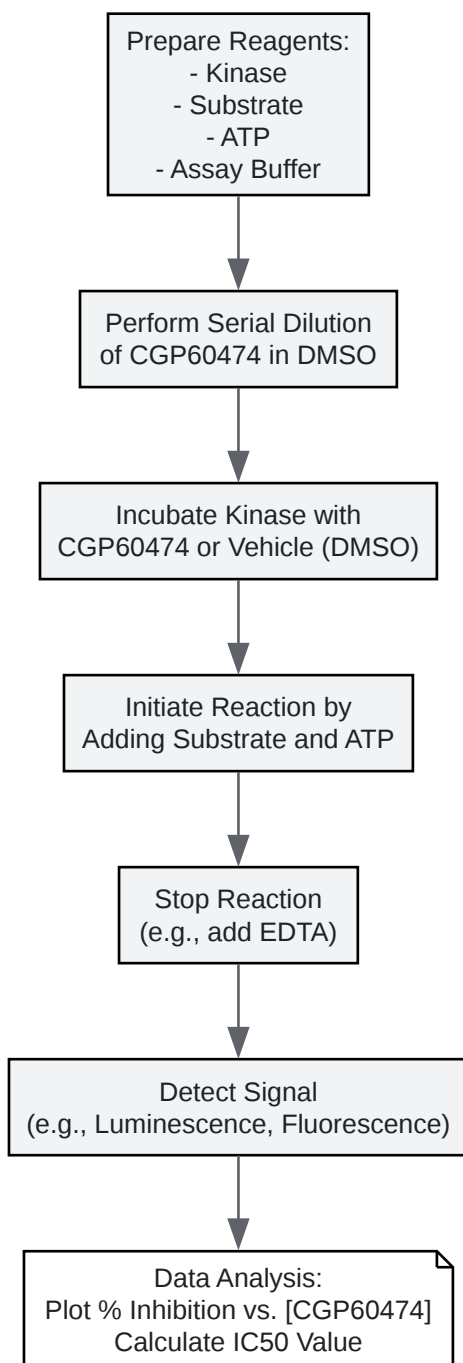
CGP60474 has also been shown to possess anti-endotoxemic properties. It reduces the secretion of lipopolysaccharide (LPS)-induced pro-inflammatory cytokines such as IL-6 and TNF- α .^{[4][5]} This effect is likely mediated through the inhibition of signaling pathways, such as NF- κ B, which are crucial for the inflammatory response.^[4]

Signaling Pathways and Workflows

CDK-Mediated Cell Cycle Regulation

The following diagram illustrates the G1/S transition of the cell cycle and the inhibitory action of **CGP60474**.





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- To cite this document: BenchChem. [Understanding the chemical structure and properties of CGP60474]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668527#understanding-the-chemical-structure-and-properties-of-cgp60474]

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